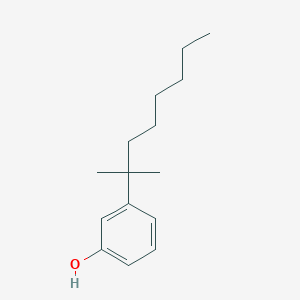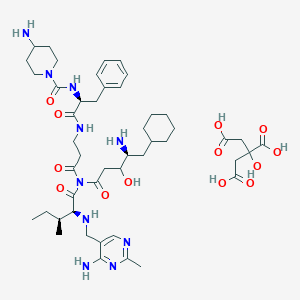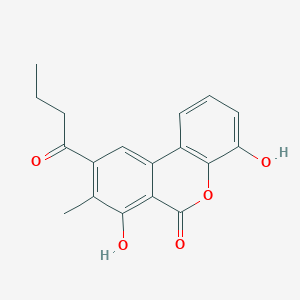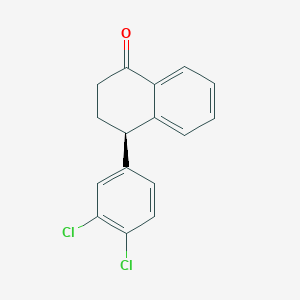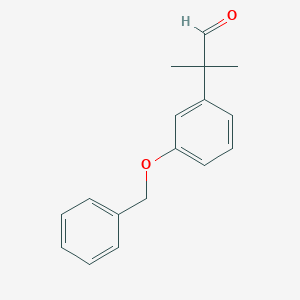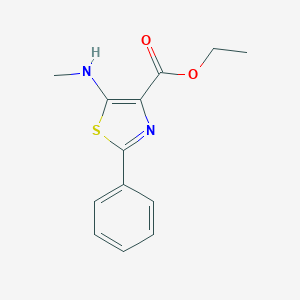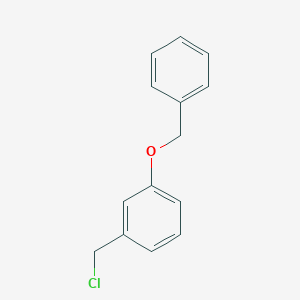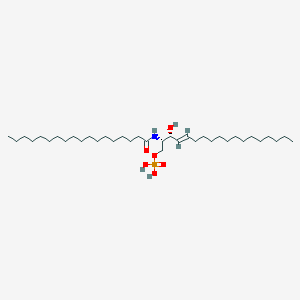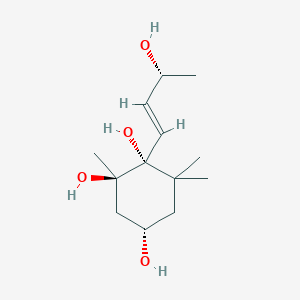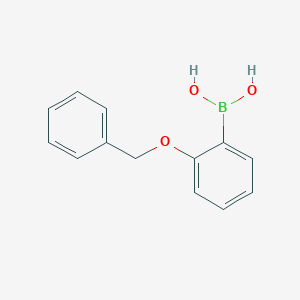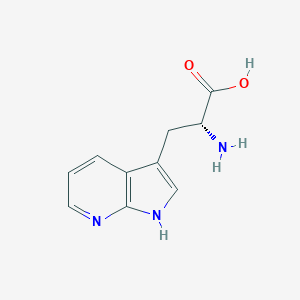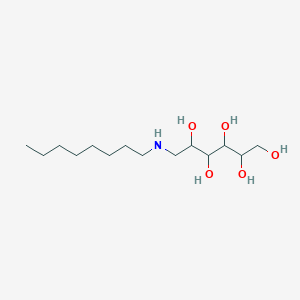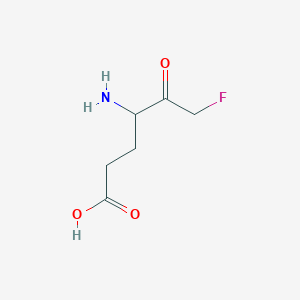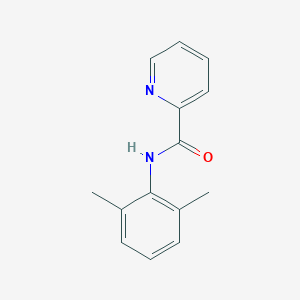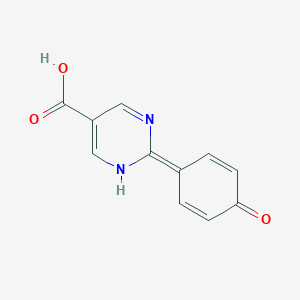
2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid, also known as HPPC, is a heterocyclic compound that belongs to the pyrimidine family. It has been extensively studied due to its potential applications in the field of medicinal chemistry. HPPC has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid involves the inhibition of various cellular pathways that are involved in the development and progression of diseases. 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and angiogenesis. It has also been found to activate the AMPK pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis. In addition, 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in the field of medicinal chemistry. However, there are also some limitations to using 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid in lab experiments. It has low solubility in water, which may limit its use in certain assays. In addition, the mechanism of action of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid. One area of research is the development of novel derivatives of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid, which may lead to the development of new therapeutic targets. In addition, the potential applications of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid in the treatment of other diseases, such as diabetes and cardiovascular disease, should be explored. Finally, the development of new assays and models for studying the effects of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid should be a focus of future research.
Conclusion:
In conclusion, 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid is a heterocyclic compound that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the inhibition of various cellular pathways that are involved in the development and progression of diseases. 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has several advantages for lab experiments, but there are also some limitations to using it. Future research should focus on the development of novel derivatives of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid, the investigation of its mechanism of action, and the exploration of its potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid involves the reaction of 4-hydroxybenzaldehyde with urea and malonic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and decarboxylation, to yield 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid. The synthesis of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
142603-90-5 |
|---|---|
Nombre del producto |
2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid |
Fórmula molecular |
C11H8N2O3 |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c14-9-3-1-7(2-4-9)10-12-5-8(6-13-10)11(15)16/h1-6,14H,(H,15,16) |
Clave InChI |
SLMLOFHHPCXGPG-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=O)C=CC1=C2NC=C(C=N2)C(=O)O |
SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)O |
SMILES canónico |
C1=CC(=O)C=CC1=C2NC=C(C=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



